molecular formula C21H19N9 B2977809 6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile CAS No. 2380182-87-4

6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile

Cat. No. B2977809
CAS RN: 2380182-87-4
M. Wt: 397.446
InChI Key: PEZXZMQIYIVBDL-UHFFFAOYSA-N
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Description

The compound “6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups including a pyridine ring, a triazole ring, and a pyridazin ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthetic strategy for preparation of [1,2,4]triazolo [3,4- b ] [1,3,4]thiadiazoles has been studied extensively . Treatment of 4-amino-2,4-dihydro- [1,2,4]triazole-3-thiones, derived from reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction , with acetic anhydrides , carboxylic acids , acid chlorides , triethyl orthoacetate , and nitriles afforded the target compounds .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, NMR, and EI-MS . The structure of one compound was further confirmed by X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on its functional groups. The presence of the triazole ring makes it capable of undergoing a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the functional groups it contains. For instance, the presence of the pyridine and triazole rings may contribute to its polarity .

Scientific Research Applications

Synthesis and Molecular Docking

Research has demonstrated the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives, starting from related compounds. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. This indicates their potential application in designing molecules with specific biological activities (Flefel et al., 2018).

Heterocyclic Synthesis

The compound has been involved in the synthesis of various heterocyclic systems. For instance, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-e][1,4]diazepine, pyrazolo[3,4-d][1,2,3]triazine, and pyrolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives were prepared, showcasing the versatility of related compounds in heterocyclic synthesis and highlighting their significance in medicinal chemistry and drug design (Harb et al., 2005).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. It could also involve studying its biological activity and potential use in medicinal chemistry .

properties

IUPAC Name

6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N9/c22-13-16-4-5-18(24-14-16)28-9-2-10-29(12-11-28)20-7-6-19-25-26-21(30(19)27-20)17-3-1-8-23-15-17/h1,3-8,14-15H,2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZXZMQIYIVBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C5=NC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-3-carbonitrile

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